REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].[N+:10]([O-])([OH:12])=[O:11]>C(OC(=O)C)(=O)C>[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to below 14° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature over one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resultant yellow solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
This was added to dioxan (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
the solution heated to 70° C. for 3 hr
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
poured into water, and 1M sodium hydroxide
|
Type
|
ADDITION
|
Details
|
added until pH 10
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate which
|
Type
|
WASH
|
Details
|
was then washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate and solvent
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |